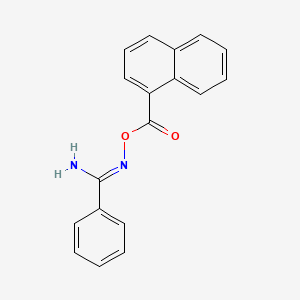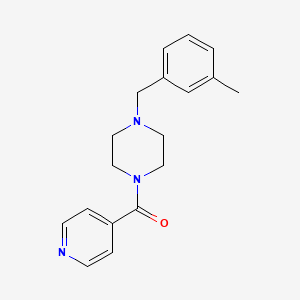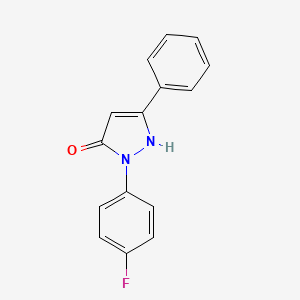
2-(2,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, also known as AM404, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in 1993 by researchers at the University of Connecticut, and since then, it has been the subject of numerous scientific studies.
作用機序
The mechanism of action of 2-(2,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide is complex and not fully understood. It is known to inhibit the reuptake of the endocannabinoid anandamide, which is a natural pain reliever produced by the body. By inhibiting anandamide reuptake, this compound enhances the body's natural pain relief mechanisms. It also has other effects on the endocannabinoid system, including activating cannabinoid receptors and inhibiting the breakdown of endocannabinoids.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the endocannabinoid system, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It also has antioxidant properties and has been shown to protect against oxidative stress in cells. Additionally, it has been shown to have effects on the serotonin and dopamine systems in the brain.
実験室実験の利点と制限
One advantage of 2-(2,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide for lab experiments is that it is a synthetic compound, which means that it can be produced in large quantities and with high purity. This makes it easier to study than natural compounds, which can be difficult to obtain in sufficient quantities. One limitation of this compound is that its mechanism of action is complex and not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are many potential future directions for research on 2-(2,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide. One area of interest is its potential as a treatment for chronic pain. Several studies have shown that this compound is effective in reducing pain in animal models of chronic pain, and further research is needed to determine its potential as a human pain medication. Additionally, there is interest in studying its potential as a neuroprotective agent in conditions such as Alzheimer's disease and Parkinson's disease. Finally, there is interest in studying its effects on other systems in the body, such as the immune system and the cardiovascular system.
合成法
The synthesis method for 2-(2,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide involves several steps. First, 2,5-dimethylphenol is reacted with propionyl chloride to form 2,5-dimethylphenyl propionate. This intermediate is then reacted with 1-naphthylamine to form the target compound, this compound. The overall yield of this synthesis method is around 20%.
科学的研究の応用
2-(2,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been studied for its potential therapeutic applications in a variety of fields, including pain management, neuroprotection, and cancer treatment. In particular, it has been shown to be effective in reducing pain and inflammation in animal models of arthritis and neuropathic pain. It has also been studied for its potential neuroprotective effects in conditions such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(2,5-dimethylphenoxy)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-14-10-11-15(2)19(12-14)23-13-20(22)21-18-9-5-7-16-6-3-4-8-17(16)18/h5,7,9-12H,3-4,6,8,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYQFVPRRPKTES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



methyl]amino}phenyl)acetamide](/img/structure/B5723074.png)
![2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone](/img/structure/B5723082.png)
![N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide](/img/structure/B5723090.png)
![{[5-(3-methylphenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5723091.png)

![N'-(3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ylidene)isonicotinohydrazide](/img/structure/B5723099.png)

![N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B5723111.png)
![N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide](/img/structure/B5723117.png)

![N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B5723134.png)
